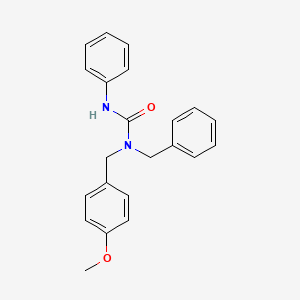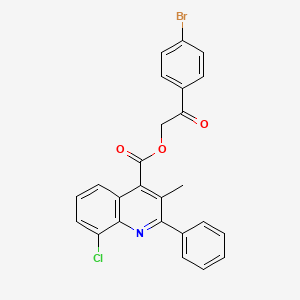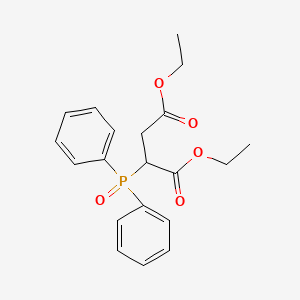
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of benzyl, methoxybenzyl, and phenyl groups attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea typically involves the reaction of benzyl isocyanate with 4-methoxybenzylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals or as a catalyst in certain reactions.
作用機序
The mechanism of action of 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
1-Benzyl-3-phenylurea: Lacks the methoxybenzyl group, which may affect its reactivity and applications.
1-(4-Methoxybenzyl)-3-phenylurea: Lacks the benzyl group, which may influence its binding affinity to certain targets.
1-Benzyl-1-(4-methoxybenzyl)-urea:
Uniqueness: 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea is unique due to the presence of all three substituents (benzyl, methoxybenzyl, and phenyl) attached to the urea moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C22H22N2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
1-benzyl-1-[(4-methoxyphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-14-12-19(13-15-21)17-24(16-18-8-4-2-5-9-18)22(25)23-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChIキー |
OOYFTBTXKQDTHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)


![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)

![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151895.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)
